Lactate transportor 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lactate transporter 1, also known as monocarboxylate transporter 1, is a member of the solute carrier family 16. It plays a crucial role in the transportation of lactate, pyruvate, ketone bodies, and short-chain fatty acids across cell membranes. This transporter is essential for maintaining metabolic homeostasis and is involved in various physiological processes, including energy production and regulation of pH levels .

准备方法

Synthetic Routes and Reaction Conditions: Lactate transporter 1 is typically studied through heterologous protein expression systems. One common method involves the use of Xenopus laevis oocytes, where complementary RNA encoding the transporter is injected into the oocytes. This allows for the functional expression and characterization of the transporter under controlled conditions .

Industrial Production Methods: Industrial production of lactate transporter 1 is not common due to its biological nature. recombinant DNA technology can be employed to produce the transporter in large quantities for research purposes. This involves cloning the gene encoding lactate transporter 1 into an expression vector, which is then introduced into a suitable host cell line for protein production.

化学反应分析

Types of Reactions: Lactate transporter 1 primarily facilitates the transport of lactate and other monocarboxylates across cell membranes. It does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it functions through a proton-coupled transport mechanism, where the movement of lactate is coupled with the movement of protons (H+ ions) across the membrane .

Common Reagents and Conditions: The activity of lactate transporter 1 can be studied using various reagents, including radiolabeled lactate and pH-sensitive dyes. These reagents help in measuring the transport activity and understanding the kinetics of the transporter under different conditions .

Major Products Formed: As lactate transporter 1 is involved in the transport rather than chemical transformation, there are no major products formed from its activity. The primary outcome is the movement of lactate and protons across the cell membrane, which helps in maintaining cellular homeostasis .

科学研究应用

Lactate transporter 1 has numerous applications in scientific research:

作用机制

Lactate transporter 1 operates through a proton-coupled transport mechanism. It facilitates the movement of lactate and other monocarboxylates across cell membranes by coupling their transport with the movement of protons. This process is driven by the electrochemical gradient of protons across the membrane. The transporter has specific binding sites for lactate and protons, and their binding induces conformational changes that allow the transport process to occur .

相似化合物的比较

Lactate transporter 1 is part of a family of monocarboxylate transporters, which includes lactate transporter 2, lactate transporter 3, and lactate transporter 4. Each of these transporters has unique properties and tissue distribution:

Lactate transporter 2: Primarily found in neurons and has a higher affinity for lactate compared to lactate transporter 1.

Lactate transporter 3: Expressed in tissues with high glycolytic activity, such as muscles, and has a lower affinity but higher capacity for lactate transport.

Lactate transporter 4: Predominantly found in glycolytic tissues and is involved in the export of lactate from cells.

Lactate transporter 1 is unique due to its broad tissue distribution and its role in both importing and exporting lactate, making it a versatile player in metabolic regulation .

属性

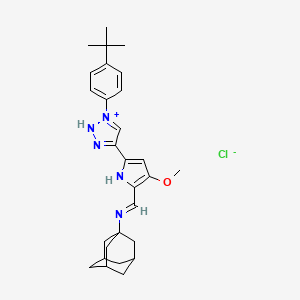

分子式 |

C28H36ClN5O |

|---|---|

分子量 |

494.1 g/mol |

IUPAC 名称 |

N-(1-adamantyl)-1-[5-[1-(4-tert-butylphenyl)-2H-triazol-1-ium-4-yl]-3-methoxy-1H-pyrrol-2-yl]methanimine;chloride |

InChI |

InChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H |

InChI 键 |

KIIVPFTUZJOVFS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)

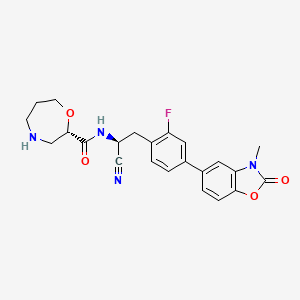

![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)

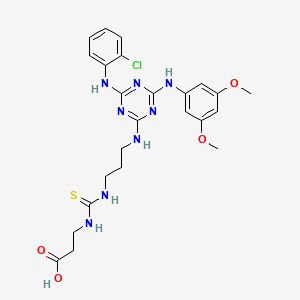

![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)

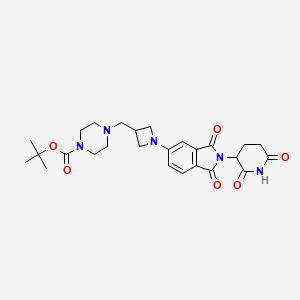

![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)

![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)